N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
CAS No.: 1053106-40-3
Cat. No.: VC4323600
Molecular Formula: C25H19ClN4O2S
Molecular Weight: 474.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1053106-40-3 |
|---|---|
| Molecular Formula | C25H19ClN4O2S |
| Molecular Weight | 474.96 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H19ClN4O2S/c26-19-12-6-4-10-17(19)14-27-21(31)15-33-25-28-20-13-7-5-11-18(20)23-29-22(24(32)30(23)25)16-8-2-1-3-9-16/h1-13,22H,14-15H2,(H,27,31) |
| Standard InChI Key | NTPIJVLVWFOPCH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl |
Introduction
The compound N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is a complex organic molecule that incorporates several key structural elements, including a quinazoline core, an imidazole ring, and a thio linkage. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, including potential anticancer properties .
Chemical Formula and Molecular Weight
-
Molecular Formula: CHClNOS
-
Molecular Weight: Approximately 451 g/mol
Structural Components
-
Imidazo[1,2-c]quinazoline Core: This core structure is known for its stability and biological activity.
-
Thio Linkage: Provides a site for potential chemical modifications.
-
2-Chlorobenzyl Group: Contributes to the compound's lipophilicity and potential bioavailability.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazo[1,2-c]quinazoline core and subsequent thioacetylation. Characterization methods would include NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography for structural confirmation.
Biological Activity
While specific data on N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is not readily available, compounds with similar structures have shown promise in various biological assays, including anticancer and antimicrobial activities .
Research Findings and Potential Applications
| Compound Feature | Potential Impact |
|---|---|
| Imidazo[1,2-c]quinazoline Core | Known for biological activity, including anticancer properties. |
| Thio Linkage | Offers a site for chemical modification, potentially enhancing bioactivity. |
| 2-Chlorobenzyl Group | Contributes to lipophilicity, affecting bioavailability and cellular uptake. |
Given the complexity and potential of this compound, further research is needed to fully explore its biological properties and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume